molecular formula C14H22N2O4 B8121137 trans-1-tert-Butyl 3-ethyl 4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate

trans-1-tert-Butyl 3-ethyl 4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B8121137
M. Wt: 282.34 g/mol
InChI Key: PDOSIGGXCDOEDP-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-1-tert-Butyl 3-ethyl 4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate: is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structural features, including a tert-butyl group, an ethyl group, and a cyanomethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-tert-Butyl 3-ethyl 4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-throughput screening and process optimization ensures efficient and cost-effective production. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: trans-1-tert-Butyl 3-ethyl 4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, trans-1-tert-Butyl 3-ethyl 4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of trans-1-tert-Butyl 3-ethyl 4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • trans-1-tert-Butyl 4-ethylcyclohexane
  • 1-tert-Butyl 2-methyl (2S,4R)-4-fluoro-1,2-pyrrolidinedicarboxylate

Comparison: Compared to similar compounds, trans-1-tert-Butyl 3-ethyl 4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate stands out due to its unique combination of functional groups This uniqueness allows for specific interactions and reactivity that may not be observed in other compounds

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-5-19-12(17)11-9-16(8-10(11)6-7-15)13(18)20-14(2,3)4/h10-11H,5-6,8-9H2,1-4H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOSIGGXCDOEDP-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1CC#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C[C@H]1CC#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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